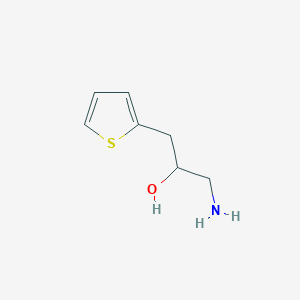

1-Amino-3-(thiophen-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

1-amino-3-thiophen-2-ylpropan-2-ol |

InChI |

InChI=1S/C7H11NOS/c8-5-6(9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |

InChI Key |

HIQGWMJNKSHUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Classical Approaches to Amino Alcohol Synthesis Applied to 1-Amino-3-(thiophen-2-yl)propan-2-ol

Classical methods for the synthesis of 1,2-amino alcohols are well-established and can be adapted for the preparation of this compound. A primary and straightforward approach involves the aminolysis of a suitable epoxide precursor.

This strategy begins with the synthesis of 2-(oxiran-2-ylmethyl)thiophene. This epoxide can be prepared from 2-allylthiophene (B3049484) via epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent step is the ring-opening of the epoxide with an amino-group source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction. The reaction with ammonia typically yields the desired amino alcohol, although it can sometimes suffer from a lack of regioselectivity and the formation of diamine byproducts.

Another classical and widely used method is the reduction of α-amino ketones. The precursor, 1-amino-3-(thiophen-2-yl)propan-2-one, can be synthesized through various routes. One common method is the α-halogenation of a ketone followed by nucleophilic substitution with an amine. For instance, 3-(thiophen-2-yl)propan-2-one can be brominated to form 1-bromo-3-(thiophen-2-yl)propan-2-one, which is then reacted with ammonia or a protected amine. The resulting α-amino ketone is then reduced to the target amino alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A related classical approach is the Mannich reaction, which is particularly useful for synthesizing β-amino ketones that can be reduced to 1,3-amino alcohols. While not directly producing a 1,2-amino alcohol, variations of this reaction can be employed. For instance, derivatives of 2-acetylthiophene (B1664040) can undergo a Mannich reaction with formaldehyde (B43269) and an amine to produce a β-amino ketone, which can then be reduced. researchgate.net

Novel Synthetic Routes for the Preparation of this compound

Modern synthetic chemistry offers several novel routes that provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such innovative approach is the "thiol-epoxy click chemistry". This reaction involves the ring-opening of an amino-functionalized epoxide with a thiol. preprints.org While this method is typically used to synthesize amino alcohols with a thioether bridge, the underlying principle of nucleophilic epoxide opening can be adapted. preprints.org

Another novel strategy involves metal-catalyzed reactions. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of thiophene (B33073) derivatives. nih.gov These methods can potentially be extended to construct the amino alcohol side chain in a one-pot process. For instance, a three-component reaction involving a thiophene-containing aldehyde, an amine, and a carbon nucleophile could assemble the core structure.

Furthermore, hydroamination reactions represent a modern and atom-economical approach. The anti-Markovnikov hydroamination of a racemic allylic alcohol, such as 1-(thiophen-2-yl)prop-2-en-1-ol, could theoretically produce the desired γ-amino alcohol. researchgate.net Although this would produce an isomer of the target compound, similar strategies targeting different precursors could be envisioned.

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest. This is achieved through asymmetric synthesis, which can be broadly categorized into asymmetric catalysis, chiral pool strategies, and biocatalysis.

Asymmetric catalysis is a powerful tool for establishing the chiral center at the C-2 position. The most common application is the asymmetric reduction of the prochiral ketone, 1-amino-3-(thiophen-2-yl)propan-2-one.

Transition metal complexes with chiral ligands are widely used for this transformation. For example, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are effective for the asymmetric hydrogenation of ketones. researchgate.net This method can produce the chiral alcohol with high enantiomeric excess (ee). Similarly, palladium-catalyzed asymmetric hydrogenation of related β-amino ketones has been reported. researchgate.net

Another catalytic approach is the asymmetric aldol (B89426) reaction. A direct catalytic asymmetric aldol reaction between a thioamide and an appropriate aldehyde could be a concise route to an intermediate that, after reduction, yields the target amino alcohol. researchgate.net Copper(II) complexes with chiral bis(amino-alcohol) ligands have been shown to be efficient Lewis acid catalysts for enantioselective aldol reactions of isatin (B1672199) derivatives with ketones, a technology that could be adapted for this synthesis. nih.gov

The table below summarizes representative catalytic systems used for asymmetric synthesis of related chiral amino alcohols.

| Catalyst System | Reaction Type | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Ru/Rh-Chiral Phosphine Ligands | Asymmetric Hydrogenation | β-Amino Ketones | >95% |

| Cu(II)-BOX Complexes | Asymmetric Alkylation | Isatin-derived Ketimines | 96-98% |

| Chiral Palladium(II) Complex | Asymmetric Arylation | α-Keto Imines | up to 88% |

| Cu(OAc)₂ with Chiral Ligand | Asymmetric Aldol Reaction | Ketones and Isatins | up to 96% |

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. ankara.edu.tr Amino acids are excellent candidates for this strategy. For instance, L- or D-serine, which already contains the required 1-amino-2-hydroxyethyl backbone, could be a starting point. The synthesis would involve protecting the amino and hydroxyl groups, converting the carboxylic acid to a suitable functional group for coupling with a thiophene moiety (e.g., via a Grignard or organolithium reagent derived from 2-halothiophene), and subsequent deprotection.

Another potential chiral pool starting material is threonine, which contains an extra stereocenter that can be used to control the stereochemistry of subsequent reactions. mdpi.com The challenge in these approaches lies in the efficient introduction of the thiophene group without racemization of the existing chiral center. mdpi.com

Biocatalysis has emerged as a powerful and green alternative for producing enantiopure compounds. nih.gov Enzymes offer high selectivity under mild reaction conditions.

For the synthesis of chiral this compound, keto reductases (KREDs) are particularly suitable. These enzymes can reduce the prochiral ketone precursor to the corresponding chiral alcohol with excellent enantioselectivity (>99% ee). researchgate.net The process often requires a cofactor like NADPH or NADH, which can be regenerated in situ using a sacrificial alcohol like isopropanol (B130326) or a coupled enzyme system (e.g., with glucose dehydrogenase). nih.gov Carbonyl reductases from organisms such as Rhodosporidium toruloides and Saccharomyces cerevisiae have been successfully used in the synthesis of related chiral thienyl propanol (B110389) derivatives. researchgate.net

Lipases can also be employed for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipase-catalyzed resolutions of γ-azidoalcohols, which are precursors to amino alcohols, have been studied in both aqueous and organic media. researchgate.net

The table below provides examples of enzymatic systems applied to the synthesis of similar chiral alcohols.

| Enzyme Type | Organism Source | Reaction Type | Substrate | Product Enantioselectivity (ee) |

|---|---|---|---|---|

| Carbonyl Reductase (RtSCR9) | Rhodosporidium toruloides | Asymmetric Reduction | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | >98.5% |

| Keto Reductase (KRED) | Rhodotorula glutinis | Asymmetric Reduction | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | >99.5% |

| Immobilized Cells | Saccharomyces cerevisiae | Asymmetric Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | >99.0% |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and, in the case of enantioselective synthesis, enantiomeric excess. Key parameters that are typically optimized include temperature, solvent, catalyst or enzyme loading, substrate concentration, pH, and reaction time.

In catalytic asymmetric hydrogenations, the choice of solvent can significantly influence both the reaction rate and enantioselectivity. Solvents like methanol, ethanol, or trifluoroethanol are often screened. researchgate.net The hydrogen pressure and catalyst-to-substrate ratio are also critical variables that need to be fine-tuned.

For enzymatic reactions, the optimization is often more complex. For a whole-cell biocatalysis using immobilized Saccharomyces cerevisiae for the reduction of a related ketone, several parameters were optimized. researchgate.net It was found that the optimal culture time for the immobilized cells was 28 hours. The reduction itself was most effective at a pH of 6.0 and a temperature of 30°C. researchgate.net Product inhibition was observed in batch reactions, which could be overcome by using a continuous reduction in a membrane reactor, leading to 100% conversion and >99.0% ee. researchgate.net

The following table details an example of parameter optimization for a biocatalytic reduction.

| Parameter | Investigated Range | Optimal Condition | Impact on |

|---|---|---|---|

| pH | 5.0 - 8.0 | 6.0 | Enzyme Activity, Conversion |

| Temperature | 25°C - 40°C | 30°C | Enzyme Activity, Stability |

| Substrate Loading | up to 1000 mM | 1000 mM | Space-Time Yield |

| Reaction Mode | Batch vs. Continuous | Continuous Flow | Conversion, Product Inhibition |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ctfassets.netsyrris.com Key areas of focus for greening the synthesis of this target molecule include the choice of solvents, the use of catalytic methods to improve atom economy, and the implementation of biocatalysis.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The principles of green chemistry encourage the use of safer, more environmentally friendly solvents. For the synthesis of this compound, exploring the use of water, supercritical fluids, or bio-derived solvents could significantly reduce the environmental footprint of the process. wikipedia.org Biocatalytic reductions, for instance, are often carried out in aqueous media, thereby avoiding the need for volatile organic solvents. ctfassets.net

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. The E-factor, on the other hand, quantifies the amount of waste generated per unit of product. tamu.edu In the synthesis of this compound, catalytic methods, particularly asymmetric hydrogenation or transfer hydrogenation for the reduction step, can significantly improve atom economy compared to stoichiometric reagents.

| Metric | Description | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A higher atom economy indicates a more efficient reaction with less waste generation. Catalytic reactions generally have higher atom economies. |

| E-Factor | (Total mass of waste / Mass of product) | A lower E-factor is desirable, indicating less waste is produced. This metric is particularly important in the pharmaceutical industry where waste generation can be substantial. syrris.comtamu.edu |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | PMI provides a holistic view of the process efficiency, including solvents, reagents, and process aids. ctfassets.net |

Biocatalysis: The use of enzymes as catalysts offers several advantages from a green chemistry perspective. Biocatalytic reactions are typically performed under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and the need for hazardous solvents. nih.gov Enzymes also exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. For the synthesis of this compound, employing a ketoreductase for the asymmetric reduction of the β-aminoketone precursor would be a prime example of a green chemistry approach, potentially leading to a highly enantiopure product with minimal environmental impact. nih.gov The use of whole-cell biocatalysts, such as yeast, has also been explored for the reduction of similar ketones. researchgate.net

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol, or other bio-based solvents in the Mannich reaction and reduction steps. | Reduced VOC emissions, lower toxicity, improved safety. wikipedia.org |

| Catalysis (Chemical and Bio-) | Employing catalytic amounts of a chiral catalyst for asymmetric reduction or using an enzyme (ketoreductase). | Higher atom economy, lower E-factor, reduced waste, access to chiral products. nih.govctfassets.net |

| Energy Efficiency | Performing reactions at or near ambient temperature and pressure, as is often possible with biocatalysis. | Reduced energy consumption and associated environmental impact. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Amino-3-(thiophen-2-yl)propan-2-ol is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring protons would appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet in the region of δ 3.8-4.2 ppm. The methylene (B1212753) protons adjacent to the thiophene ring (Th-CH₂) and the methylene protons adjacent to the amino group (CH₂-NH₂) would likely appear as multiplets in the ranges of δ 2.8-3.2 ppm and δ 2.6-3.0 ppm, respectively. The protons of the primary amine and the hydroxyl group will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The thiophene ring carbons are expected to resonate in the downfield region, typically between δ 120 and 145 ppm. The carbon atom attached to the hydroxyl group (CH-OH) would likely appear around δ 65-75 ppm. The methylene carbons adjacent to the thiophene ring and the amino group are predicted to have chemical shifts in the range of δ 40-50 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiophene H-3 | ~6.9 | ~125 |

| Thiophene H-4 | ~7.0 | ~127 |

| Thiophene H-5 | ~7.3 | ~124 |

| Thiophene C-2 | - | ~143 |

| CH-OH | ~4.0 (m) | ~70 |

| Th-CH₂ | ~3.0 (m) | ~45 |

| CH₂-NH₂ | ~2.8 (m) | ~48 |

| NH₂ | broad | - |

| OH | broad | - |

Note: These are predicted values and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the CH-OH proton and the protons of the two adjacent methylene groups, confirming the propan-2-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. The C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. Characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ range. A C-O stretching vibration for the secondary alcohol would likely be present around 1050-1150 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the thiophene ring would be a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3200-3500 (broad) |

| C-H stretch (thiophene) | ~3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (thiophene) | 1400-1600 |

| C-O stretch (alcohol) | 1050-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₁₁NOS) is 157 g/mol .

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would be observed at m/z 157. The fragmentation of this ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the oxygen and nitrogen atoms is a common fragmentation route for alcohols and amines. This could lead to the loss of a CH₂NH₂ radical (m/z 30) or a C₄H₅S radical (m/z 85). The loss of a water molecule (H₂O, 18 Da) from the molecular ion is also a probable fragmentation pathway for alcohols.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of the [M+H]⁺ ion of this compound (C₇H₁₂NOS⁺) is 158.0634. An experimentally determined mass that is very close to this calculated value would provide strong evidence for the proposed molecular formula. For the related compound 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol, the predicted m/z for the [M+H]⁺ ion is 222.02532. nih.gov

Computational and Theoretical Investigations of 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, provide detailed insights into the electronic structure, molecular geometry, and orbital energies of 1-Amino-3-(thiophen-2-yl)propan-2-ol. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons within the molecule, which in turn determines its chemical reactivity, stability, and spectroscopic properties. These calculations allow for the exploration of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. und.edu It is particularly effective for studying the conformational isomers of this compound, which arise from the rotation around its single bonds. DFT calculations can accurately predict the geometries and relative energies of these different spatial arrangements.

Studies on similar thiophene-containing molecules often employ hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with Pople-style basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations can identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for interconversion between different conformers. The analysis involves optimizing the geometry of each potential conformer and then calculating its single-point energy. The results provide a quantitative measure of the energetic favorability of each spatial arrangement, influenced by factors like intramolecular hydrogen bonding and steric hindrance. For instance, the interaction between the hydroxyl, amino, and thiophene (B33073) groups dictates the preferred molecular shape. scienceacademique.com

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | 65° | 0.00 | O-H···N Hydrogen Bond |

| 2 | 180° | 1.25 | S···H-N Interaction |

| 3 | -70° | 2.10 | Steric Repulsion |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide benchmark-quality results for the energy landscape of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are considered high-level approaches for obtaining accurate energies. und.edu

An energy landscape analysis maps the potential energy of the molecule as a function of its geometric coordinates. Ab initio calculations are used to determine the energies of stationary points on this surface, including minima (stable conformers) and saddle points (transition states between conformers). osti.gov This allows for a detailed understanding of the pathways and energy barriers involved in conformational changes. nih.gov By constructing a comprehensive potential energy surface, researchers can elucidate the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium. These high-level calculations are crucial for validating the results obtained from more computationally efficient methods like DFT. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound, providing insights into its conformational stability and dynamics in various environments. By numerically solving Newton's equations of motion, MD simulations can track the positions and velocities of every atom in the system over time, generating a trajectory that reveals how the molecule moves, flexes, and changes its shape. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound in an Aqueous Environment

| Parameter | Value/Setting | Purpose |

| Force Field | GROMOS54a7 | Describes the potential energy of the system. |

| Solvent Model | SPC/E | Represents water molecules explicitly. |

| Box Type | Cubic | Defines the simulation cell. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant pressure and temperature. |

| Simulation Time | 100 ns | Duration of the production simulation. |

| Time Step | 2 fs | Integration step for the equations of motion. |

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico Studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. For this compound, in silico docking studies can identify potential binding sites on various protein targets and estimate the strength of the interaction. The process involves placing the flexible ligand into the active site of a rigid or flexible protein structure and using a scoring function to rank the different binding poses based on their calculated binding affinity or free energy. researchgate.net

The results of docking simulations provide valuable information about the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. d-nb.infonih.gov For example, the hydroxyl and amino groups of this compound are likely to act as hydrogen bond donors or acceptors, while the thiophene ring can engage in hydrophobic or π-stacking interactions with amino acid residues in the protein's binding pocket. mdpi.com Visualization of the docked pose allows for a detailed analysis of these intermolecular contacts, guiding further investigation. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Thiophene Derivative Against a Hypothetical Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Thiophene Derivative | -7.5 | ASP 145 | Hydrogen Bond (with -OH group) |

| LYS 33 | Hydrogen Bond (with -NH2 group) | ||

| PHE 80 | π-π Stacking (with thiophene ring) | ||

| LEU 83 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. In the context of this compound, QSAR models can be developed for various physicochemical properties without direct reference to biological data. These models are built by calculating a set of numerical values, known as molecular descriptors, that characterize the structural, electronic, and physicochemical features of the molecule. nih.gov

Descriptors can be 0D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchgate.net Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the property of interest. nih.govresearchgate.net The predictive power of a QSAR model is rigorously evaluated through internal and external validation procedures, using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust QSAR model can then be used to predict the properties of new, untested molecules based solely on their structure. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective for predicting the spectroscopic parameters of this compound. These theoretical predictions are invaluable for interpreting and assigning experimental spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. The calculated frequencies and intensities can then be compared with experimental data to confirm the molecular structure and identify specific vibrational modes. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. nih.gov This provides information on the wavelengths of maximum absorption (λmax). Similarly, the Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. researchgate.net The strong correlation often observed between computed and experimental spectra validates the accuracy of the computational model. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3465 | O-H stretching |

| ν(N-H) | 3360, 3280 | 3375, 3290 | N-H asymmetric and symmetric stretching |

| ν(C-H, aromatic) | 3105 | 3110 | Thiophene C-H stretching |

| ν(C-H, aliphatic) | 2940 | 2955 | Aliphatic C-H stretching |

| δ(N-H) | 1610 | 1620 | N-H scissoring |

| ν(C=C) | 1455 | 1460 | Thiophene ring stretching |

| ν(C-O) | 1080 | 1085 | C-O stretching |

Chemical Reactivity and Derivatization of 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Investigation of Amine Group Reactivity in 1-Amino-3-(thiophen-2-yl)propan-2-ol

The primary amine group is a key site for derivatization, readily participating in nucleophilic substitution and addition reactions.

The nucleophilic nature of the primary amine in this compound allows it to react with acylating and alkylating agents. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions lead to the formation of N-acyl derivatives.

Alkylation of the amine group can be achieved with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Such reactions can yield secondary or tertiary amines depending on the stoichiometry and reaction conditions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another common method for introducing alkyl groups. While direct N-alkylation of aminothiophenes can sometimes be challenging, methodologies utilizing protecting groups have been developed for similar structures. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions of Amino Alcohols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(2-hydroxy-3-(thiophen-2-yl)propyl)acetamide | Acylation |

| This compound | Methyl iodide | 1-(Methylamino)-3-(thiophen-2-yl)propan-2-ol | Alkylation |

Amide bond formation is a crucial transformation of the amine group. This can be achieved by reacting this compound with carboxylic acids, often activated with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction.

Carbamates can be synthesized by reacting the amine with chloroformates or by the addition of carbon dioxide followed by alkylation. These derivatives are often used as protecting groups in organic synthesis due to their stability and ease of removal. The formation of carbamates from amino alcohols is a well-established synthetic route.

Hydroxyl Group Transformations and Esterification

The secondary hydroxyl group in this compound can undergo various transformations, most notably esterification. Esterification can be carried out by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or more efficiently with an acyl chloride or anhydride (B1165640) in the presence of a base. A convenient method for the esterification of amino acids, which can be analogous to amino alcohols, involves the use of trimethylchlorosilane in an alcohol solvent. nih.gov

Protection of the hydroxyl group may be necessary to achieve selective reactions at the amine functionality. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or benzyl (B1604629) ethers.

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The 5-position of the 2-substituted thiophene ring is generally the most reactive site for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce new functional groups onto the thiophene ring, provided the reaction conditions are compatible with the amino alcohol functionality. It may be necessary to protect the amine and hydroxyl groups prior to performing reactions on the thiophene ring to avoid side reactions. The synthesis of various 2-amino-3-acylthiophenes has been explored, indicating the feasibility of modifying the thiophene ring in the presence of an amino group. nih.gov

Formation of Cyclic Derivatives and Heterocycles

The bifunctional nature of this compound, containing both an amine and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic compounds. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate, specifically an oxazolidinone ring. This intramolecular cyclization is a common strategy for the synthesis of five-membered heterocyclic systems from 1,2-amino alcohols.

Furthermore, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives through the formation of an imine followed by intramolecular cyclization of the hydroxyl group onto the iminium ion. These reactions are often reversible and acid-catalyzed.

Mechanistic Studies of Key Transformation Reactions

While specific mechanistic studies on the transformation reactions of this compound are not extensively documented in the literature, the mechanisms of its fundamental reactions are well-understood from studies of analogous compounds.

The acylation of the amine group proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the amide.

Esterification of the hydroxyl group under acidic conditions involves the protonation of the carboxylic acid carbonyl group, which activates it towards nucleophilic attack by the hydroxyl group of the amino alcohol. This is followed by proton transfer and elimination of water to form the ester.

The formation of an oxazolidinone from an amino alcohol and phosgene involves the initial formation of a carbamoyl (B1232498) chloride or a chloroformate, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, leading to cyclization and elimination of a leaving group.

Stereochemical Aspects and Chiral Resolution of 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Analysis of Stereoisomers and Their Configurations

1-Amino-3-(thiophen-2-yl)propan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol (B110389) chain, which is bonded to a hydroxyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-amino-3-(thiophen-2-yl)propan-2-ol and (S)-1-amino-3-(thiophen-2-yl)propan-2-ol, according to the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of the four different substituents around the chiral carbon atom determines the configuration of each enantiomer. These substituents are a hydrogen atom, a hydroxyl group, an aminomethyl group, and a (thiophen-2-yl)methyl group. Enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture, which is optically inactive.

Diastereomeric Salt Formation for Chiral Resolution

One of the most established methods for separating enantiomers is through diastereomeric salt formation. This technique involves reacting the racemic mixture of this compound, which is basic due to the amino group, with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction produces a mixture of two diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Commonly used chiral resolving agents for amino alcohols include optically active forms of tartaric acid, mandelic acid, and camphorsulfonic acid. nih.govnih.gov

The process can be outlined as follows:

The racemic this compound is dissolved in a suitable solvent along with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

Two diastereomeric salts are formed: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Due to differences in their crystal lattice energies, one diastereomer will be less soluble and will preferentially crystallize out of the solution.

The crystallized diastereomeric salt is separated by filtration.

The optically pure enantiomer of the amino alcohol is then recovered by treating the separated salt with a base to neutralize the chiral acid.

The choice of resolving agent and solvent is crucial for achieving efficient separation and high yields of the desired enantiomer.

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers of this compound with the chiral environment of the stationary phase.

For the separation of amino alcohols, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides that have a chiral cavity. Enantioseparation is achieved through the formation of temporary inclusion complexes with the enantiomers, where differences in the stability of these complexes lead to different retention times.

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin can be bonded to a solid support to create CSPs that are effective for separating a wide range of chiral molecules, including amino acids and amino alcohols.

The selection of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation by influencing the interactions between the analyte and the CSP.

Stereochemical Assignment Methodologies

Once the enantiomers of this compound are separated, it is necessary to determine their absolute configuration (i.e., assign them as R or S). Several spectroscopic and analytical methods are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, typically as a salt with a known chiral counter-ion. The resulting three-dimensional electron density map provides the precise spatial arrangement of all atoms in the molecule, allowing for unambiguous assignment of the R or S configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents can overcome this limitation. By reacting the separated enantiomers with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), diastereomeric esters or amides are formed. These diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original amino alcohol. researchgate.net Furthermore, detailed analysis of coupling constants in ¹H NMR spectra can provide information about the relative stereochemistry in more complex molecules. mdpi.com

Optical Rotation: The measurement of the specific rotation of a pure enantiomer using a polarimeter can be used to assign its configuration if the rotation of a known standard is available for comparison. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer.

Applications of 1 Amino 3 Thiophen 2 Yl Propan 2 Ol As a Precursor and Building Block

Use in the Synthesis of Complex Organic Molecules

1-Amino-3-(thiophen-2-yl)propan-2-ol and its analogs are recognized as important chiral building blocks in asymmetric synthesis. researchgate.net The presence of both an amino and a hydroxyl group allows for the construction of various heterocyclic systems and pharmacologically relevant scaffolds. nih.gov The thiophene (B33073) moiety itself is a significant pharmacophore found in numerous bioactive compounds. mdpi.com

One of the most prominent applications of derivatives of this compound is in the synthesis of N-(substituted)-3-amino-1-(thiophen-2-yl)propan-1-ol derivatives which are key intermediates for more complex molecules. For example, the synthesis of certain thiophene carboxamide derivatives with potential biological activities has been reported. nih.gov The amino alcohol structure is a common motif in many biologically active molecules, and the thiophene ring often imparts desirable pharmacological properties. researchgate.net

The versatility of the amino alcohol functional group allows for a variety of chemical transformations. The hydroxyl group can be a site for etherification or esterification, while the amino group can undergo acylation, alkylation, or be incorporated into heterocyclic rings. This dual reactivity makes it a valuable synthon for creating a diverse library of complex organic molecules for further investigation.

Scaffold for the Development of Advanced Chemical Tools

The thiophene-containing amino alcohol framework serves as a robust scaffold for the development of advanced chemical tools. A scaffold in medicinal chemistry is a core structure of a molecule to which various functional groups can be attached to create a range of derivatives. nih.govespublisher.com Thiophene and its derivatives are considered privileged scaffolds due to their wide range of biological activities. nih.gov

The structure of this compound provides a three-dimensional arrangement of functional groups that can be systematically modified to probe biological systems. For instance, the thiophene ring can be further functionalized, and the amino and hydroxyl groups can be used to attach reporter groups, linkers, or other pharmacophores. This modularity is essential for creating chemical probes to study cellular processes or to act as ligands for specific biological targets.

An example of the development of chemical probes from a related thiophene scaffold is the synthesis of unsymmetric thieno-phospha-rhodamines, a new class of near-infrared fluorescent probes for organelle imaging. rsc.org While not directly using this compound, this research highlights the utility of the thiophene moiety in the design of functional molecules for chemical biology. The inherent properties of the thiophene ring, such as its electronic characteristics and ability to interact with biological targets, make it an attractive component in the design of such tools. acs.org

Integration into Polymeric Materials and Supramolecular Assemblies

While thiophene as a chemical entity is extensively used in the development of functional polymers and supramolecular assemblies, the direct integration of this compound into such materials is not widely documented in academic research. Thiophene-based polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nus.edu.sgnih.govmdpi.com These polymers are typically synthesized through the polymerization of functionalized thiophene monomers. google.comacs.org

Similarly, in the field of supramolecular chemistry, thiophene derivatives are known to self-assemble into well-ordered nanostructures, such as nanowires and 2D crystals, driven by non-covalent interactions. nih.govthieme-connect.comuh.edu These assemblies have potential applications in materials science and nanotechnology. nih.govrsc.org

Although the specific compound this compound has not been prominently featured as a monomer in these applications, its functional groups—the amino and hydroxyl moieties—could potentially be utilized for incorporation into polymer backbones or for directing supramolecular self-assembly through hydrogen bonding. Future research may explore the use of this and similar thiophene-based amino alcohols in the design of novel functional materials.

Precursor for Investigational Compounds in Academic Drug Discovery Research

The most significant and well-documented application of N-substituted derivatives of this compound is as a key precursor in the synthesis of investigational compounds in academic drug discovery research, with the most notable example being the synthesis of Duloxetine (B1670986). researchgate.net

Specifically, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a crucial intermediate in several synthetic routes to (S)-Duloxetine. researchgate.net The synthesis of this intermediate often involves the asymmetric reduction of the corresponding β-amino ketone. Various methods, including chemoenzymatic approaches, have been developed to produce the desired (S)-enantiomer with high enantiomeric excess.

The following table outlines the role of a derivative of this compound in a synthetic pathway for an investigational compound:

| Precursor Compound | Transformation | Resulting Investigational Compound |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Nucleophilic aromatic substitution with 1-fluoronaphthalene | (S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (Duloxetine) |

This application underscores the importance of this compound and its derivatives as chiral building blocks for the synthesis of complex and biologically active molecules intended for further research. The ability to synthesize enantiomerically pure forms of these precursors is critical for the development of stereospecific investigational drugs. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Amino 3 Thiophen 2 Yl Propan 2 Ol

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of chiral amino alcohols, including 1-amino-3-(thiophen-2-yl)propan-2-ol, is a focal point of contemporary organic chemistry. Future research will likely concentrate on the development of more efficient, selective, and sustainable synthetic routes.

Recent advancements in catalysis offer a fertile ground for innovation. The use of photocatalysis , for instance, presents a novel approach to generating the vicinal aminoalcohol motif. uni-muenster.de This light-initiated method could provide an efficient pathway to regioisomers that are challenging to synthesize through traditional means. uni-muenster.de Furthermore, the development of multi-catalytic strategies , combining photocatalysts with chiral copper catalysts, has shown promise in the enantioselective C-H amination of alcohols, a method that could be adapted for the synthesis of complex amino alcohols. nih.gov

Metal-catalyzed approaches continue to evolve, with catalysts based on iridium, rhodium, and copper being employed for the enantioselective synthesis of amino alcohols. researchgate.netacs.org Tandem processes, such as the one-pot asymmetric hydrogenation catalyzed by iridium, offer a streamlined route from α-bromoketones to enantiomerically enriched β-amino alcohols. researchgate.net

In a move towards greener chemistry, metal-free methodologies are gaining traction for the synthesis of thiophene (B33073) derivatives. nih.gov These methods, which often utilize controlled reaction conditions, aim to reduce metal toxicity and waste. nih.gov One-pot multicomponent reactions, such as modified Gewald reactions, enhance efficiency by reducing the number of synthetic steps. nih.gov

The table below summarizes some emerging catalytic systems with potential applications in the synthesis of this compound and related compounds.

| Catalytic System | Reaction Type | Potential Advantages |

| Photocatalysis | Asymmetric Amino Hydroxylation | Access to challenging regioisomers, mild reaction conditions. uni-muenster.de |

| Multi-catalytic Systems (e.g., Ir photocatalyst and chiral Cu catalyst) | Radical C-H Amination | High enantioselectivity, use of abundant alcohol starting materials. nih.gov |

| Iridium Catalysts | Asymmetric Hydrogenation | High yields and enantioselectivities in one-pot reactions. researchgate.net |

| Metal-Free Approaches | Thiophene Synthesis | Reduced metal toxicity, increased sustainability, and efficiency. nih.gov |

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry is set to play an increasingly pivotal role in understanding and predicting the properties and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for optimizing molecular structures and calculating quantum chemical properties, which can provide insights into the electrophilic and nucleophilic attack sites on thiophene derivatives. rsc.orgnih.gov Fukui function calculations, for instance, can identify the most reactive atoms for both nucleophilic and electrophilic attacks, guiding synthetic strategies. nih.gov

The application of Quantitative Structure-Activity Relationship (QSAR) models combined with machine learning methods is a promising avenue for the virtual screening of 2-aminothiophene derivatives. nih.gov These models can predict the biological activity of compounds before they are synthesized, significantly accelerating the drug discovery process. nih.gov

Machine learning and deep learning models are also being developed to predict the thermophysical properties of thiophene derivatives under various conditions, such as high pressure. researchgate.net This information is crucial for materials science applications and for designing processes involving these compounds. researchgate.net

The following table highlights some advanced computational and machine learning applications relevant to the study of this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Reactivity Prediction | Identification of reactive sites, optimization of molecular geometry. rsc.orgnih.gov |

| QSAR and Machine Learning | Virtual Screening | Prediction of biological activity, prioritization of synthetic targets. nih.gov |

| Machine and Deep Learning | Property Prediction | Estimation of thermophysical properties under various conditions. researchgate.net |

| Molecular Docking | Binding Affinity Studies | Understanding interactions with biological targets. |

Potential as a Modular Unit in Combinatorial Chemistry Libraries

The structure of this compound, with its reactive amino and hydroxyl groups and the versatile thiophene ring, makes it an ideal scaffold for the construction of combinatorial chemistry libraries . These libraries, containing a large number of structurally diverse compounds, are invaluable tools in drug discovery and materials science.

A key precursor, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which is a ketonic Mannich base derived from 2-acetylthiophene (B1664040), has been utilized as a starting material to generate a structurally diverse library of compounds through various alkylation and ring-closure reactions. researchgate.net This demonstrates the potential of the core structure of this compound to be adapted for combinatorial synthesis.

Future research could focus on developing solid-phase or solution-phase synthetic strategies to efficiently generate large libraries based on the this compound core. By systematically modifying the amino, hydroxyl, and thiophene moieties, a vast chemical space can be explored for novel biological activities or material properties.

Integration with Novel Analytical Technologies

The characterization and analysis of this compound and its derivatives will be greatly enhanced by the integration of novel analytical technologies. Given the chiral nature of this compound, chiral analysis techniques are of paramount importance. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a preferred method for determining enantiomeric purity and for the separation of enantiomers. wikipedia.org

Hyphenated analytical techniques , which combine a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures. nih.gov Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide detailed structural information on the components of a reaction mixture with high sensitivity and specificity. longdom.org For polar compounds containing amino and hydroxyl groups, chemical derivatization may be employed prior to GC-MS analysis. actascientific.com

The table below outlines some novel analytical technologies and their potential applications in the study of this compound.

| Analytical Technique | Application | Key Advantages |

| Chiral Chromatography (HPLC, GC) | Enantiomeric Separation and Purity Determination | High resolution of enantiomers, accurate quantification. wikipedia.org |

| LC-MS/MS | Structural Elucidation and Quantification | High sensitivity and selectivity, provides fragmentation patterns for identification. nih.gov |

| LC-NMR | On-line Structure Determination | Direct structural information of separated compounds. nih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Analysis of Charged Analytes | High separation efficiency for charged molecules. longdom.org |

Exploration of Bio-Inspired Synthetic Approaches

Bio-inspired synthesis offers an attractive alternative to traditional chemical methods, often providing reactions that are highly selective and occur under mild conditions. The biosynthesis of chiral amino alcohols using engineered enzymes is a rapidly developing field. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org This approach uses ammonia (B1221849) as an inexpensive amino donor and generates water as the main byproduct, making it a green and sustainable method. frontiersin.org

Furthermore, the aminolysis of bio-based glycidyl (B131873) ethers with aqueous ammonia represents a versatile, one-step synthesis of multifunctional bio-based amine curing agents. rsc.org This method, which can be performed without organic solvents, highlights the potential for developing environmentally friendly synthetic routes to amino alcohols and their derivatives. rsc.org

Future research in this area could focus on identifying or engineering enzymes that can specifically act on thiophene-containing substrates to produce this compound with high optical purity. This would represent a significant step towards a more sustainable and efficient synthesis of this valuable compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-3-(thiophen-2-yl)propan-2-ol?

- Methodological Answer :

- Condensation Reactions : React 2-hydroxy-1,3-propanediamine with 2-thienylcarboxaldehyde under reflux conditions in ethanol. This forms a Schiff base intermediate, which can be reduced to the target amino alcohol using sodium borohydride (NaBH₄) .

- Nucleophilic Substitution : Use a thiophene-thiol derivative (e.g., 2-mercaptothiophene) reacting with a halogenated propanol precursor (e.g., epichlorohydrin). Optimize reaction conditions (e.g., pH, solvent polarity) to favor amino alcohol formation .

- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Q. How is the structure of this compound characterized?

- Methodological Answer :

- Spectroscopic Analysis :

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.

- NMR : Use ¹H-NMR to identify thiophene protons (δ 6.5–7.5 ppm) and variable-temperature ¹³C-NMR to study tautomeric equilibria .

- X-ray Crystallography : For absolute stereochemical determination, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What are the primary chemical reactions of this compound?

- Methodological Answer :

- Oxidation : React with KMnO₄ in acidic conditions to form ketone derivatives. Monitor via UV/Vis spectroscopy for carbonyl group confirmation.

- Substitution : Replace the hydroxyl group using SOCl₂ to generate a chlorinated intermediate, enabling further functionalization (e.g., coupling with aryl halides via Buchwald-Hartwig catalysis) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence tautomeric equilibria in this compound?

- Methodological Answer :

- Experimental Design :

- Use variable-temperature ¹H-NMR in solvents like DMSO-d₆, CDCl₃, and D₂O to observe proton shifts indicative of keto-enol tautomerism.

- Measure absorption spectra in solvents of varying polarity (e.g., hexane vs. methanol) to correlate solvent effects with tautomeric stability .

- Computational Modeling : Simulate tautomeric forms using DFT (B3LYP/6-31G*) and TD-DFT to predict electronic transitions and compare with experimental UV/Vis data .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the MP2/cc-pVTZ level to assess bond angles and dihedral angles. Calculate HOMO-LUMO gaps to predict reactivity .

- TD-DFT : Simulate UV/Vis spectra and compare with experimental data to validate electronic transitions. Use Gaussian or ORCA software for simulations .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against enzymes like monoamine oxidases (MAOs) using fluorometric assays. Compare IC₅₀ values with structural analogs (e.g., piperazine- or indole-containing amino alcohols) .

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). Prioritize binding poses with the lowest Gibbs free energy (ΔG) .

Q. What distinguishes this compound from structurally similar compounds?

- Methodological Answer :

- Comparative Analysis :

| Compound | Key Feature | Unique Reactivity |

|---|---|---|

| 1-Amino-3-(piperidin-1-yl)propan-2-ol | Piperidine ring | Enhanced basicity for protonation in acidic environments |

| 1-Amino-3-(2-methylphenyl)propan-2-ol | Methylphenyl group | Increased steric hindrance in substitution reactions |

| Target Compound | Thiophene moiety | π-π stacking with aromatic residues in enzyme active sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.